molecular formula C26H28N4O4 B2579435 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-58-8

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2579435
CAS No.: 540480-58-8
M. Wt: 460.534
InChI Key: AJHABTUIDCXBNV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 540479-42-3) is a member of the quinazoline family characterized by a unique bicyclic structure that includes a quinazoline core fused with a triazole moiety. This compound has attracted attention due to its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy.

Molecular Formula and Weight

  • Molecular Formula : C26H28N4O4
  • Molecular Weight : 460.5 g/mol

Structural Features

The compound features:

  • Two methoxyphenyl groups which enhance lipophilicity.
  • A triazole ring that contributes to its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
CAS Number540479-42-3
Molecular FormulaC26H28N4O4
Molecular Weight460.5 g/mol

Antitumor Activity

Studies have indicated that compounds within the quinazoline family exhibit significant antitumor properties. For instance, related structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of This compound is currently under investigation.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. The presence of methoxy groups may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within target cells. This binding may modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Study on Antitumor Activity

A recent study explored the antitumor effects of a closely related quinazoline derivative. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Microorganisms Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound showed an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-26(2)13-18-22(19(31)14-26)23(15-6-9-17(32-3)10-7-15)30-25(27-18)28-24(29-30)16-8-11-20(33-4)21(12-16)34-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHABTUIDCXBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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